molecular formula C13H9ClN2S2 B2470116 4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline

4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline

Cat. No.: B2470116
M. Wt: 292.8 g/mol
InChI Key: DTSNLMOLTVGCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRAS inhibitor-9 is a small molecule compound designed to target and inhibit the activity of the KRAS protein, which is a member of the RAS family of proteins. KRAS is a small guanosine triphosphatase that plays a crucial role in cell signaling pathways that regulate cell growth and proliferation. Mutations in the KRAS gene are commonly found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . KRAS inhibitor-9 specifically targets the mutant forms of KRAS, thereby inhibiting its oncogenic activity and providing a potential therapeutic approach for KRAS-driven cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS inhibitor-9 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the Core Structure: The core structure of KRAS inhibitor-9 is typically synthesized through a series of condensation and cyclization reactions. For example, a benzene ring may be functionalized with various substituents to form the desired core structure.

    Introduction of Functional Groups: Functional groups such as amines, hydroxyls, or halogens are introduced to the core structure through substitution reactions. These reactions often require specific reagents and conditions, such as the use of strong bases or acids, and controlled temperatures.

    Final Coupling Reactions: The final step involves coupling the core structure with other molecular fragments to form the complete KRAS inhibitor-9 molecule.

Industrial Production Methods

Industrial production of KRAS inhibitor-9 involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .

Chemical Reactions Analysis

Types of Reactions

KRAS inhibitor-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while reduction of a nitro group may produce an amine .

Scientific Research Applications

KRAS inhibitor-9 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

KRAS inhibitor-9 is unique in its specific binding affinity and selectivity for certain KRAS mutations. It may offer advantages in terms of potency, selectivity, and reduced off-target effects compared to other KRAS inhibitors .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)-3-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S2/c14-9-7-8(15)5-6-11(9)17-13-16-10-3-1-2-4-12(10)18-13/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSNLMOLTVGCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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